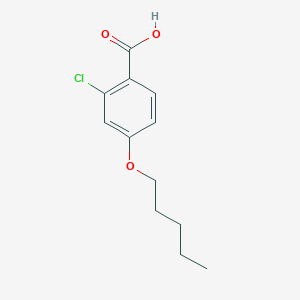
2-Chloro-4-(pentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pentyloxy)benzoic acid is an organic compound with the molecular formula C12H15ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom and the hydrogen atom at the 4-position is replaced by a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentyloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the etherification of 2-chloro-4-hydroxybenzoic acid with pentanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the pentyloxy group.
Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Chloro-4-(pentyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and pentyloxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Similar structure but lacks the pentyloxy group.
4-Pentyloxybenzoic Acid: Similar structure but lacks the chlorine atom.
2-Chloro-4-methoxybenzoic Acid: Similar structure but has a methoxy group instead of a pentyloxy group.
Uniqueness
2-Chloro-4-(pentyloxy)benzoic acid is unique due to the presence of both the chlorine and pentyloxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-4-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-4-7-16-9-5-6-10(12(14)15)11(13)8-9/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
RRXFDWQLGKPAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















